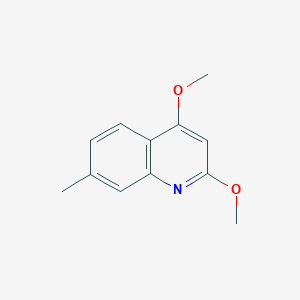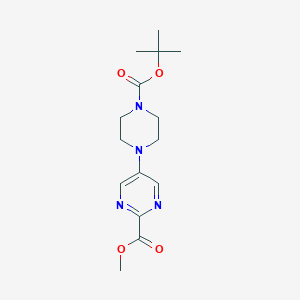
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the phthalazine family. Phthalazines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of bromine and chloromethyl groups in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one typically involves the bromination of 4-(chloromethyl)phthalazin-1(2H)-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used to replace the bromine or chloromethyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 6-azido-4-(chloromethyl)phthalazin-1(2H)-one, while oxidation with potassium permanganate can produce 6-bromo-4-(carboxymethyl)phthalazin-1(2H)-one.
Aplicaciones Científicas De Investigación
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor antagonists.
Medicine: It may be utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound can be employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of bromine and chloromethyl groups can enhance the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-methylphthalazin-1(2H)-one: Lacks the chloromethyl group but has similar chemical properties.
4-(Chloromethyl)phthalazin-1(2H)-one: Lacks the bromine group but can undergo similar reactions.
6-Chloro-4-(bromomethyl)phthalazin-1(2H)-one: Has the bromine and chlorine groups swapped.
Uniqueness
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one is unique due to the presence of both bromine and chloromethyl groups, which can participate in a variety of chemical reactions
Propiedades
Fórmula molecular |
C9H6BrClN2O |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
6-bromo-4-(chloromethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)8(4-11)12-13-9(6)14/h1-3H,4H2,(H,13,14) |
Clave InChI |
CJUOBTWSCSMZQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=NNC2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)


![7-Bromo-9-methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13684110.png)
![3-ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13684117.png)




